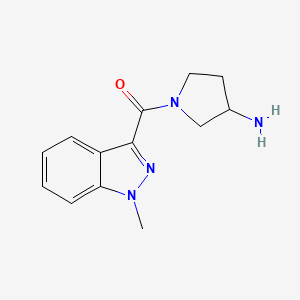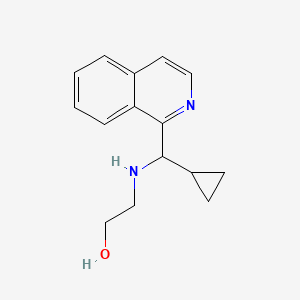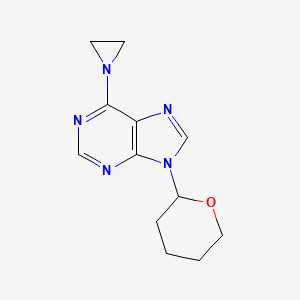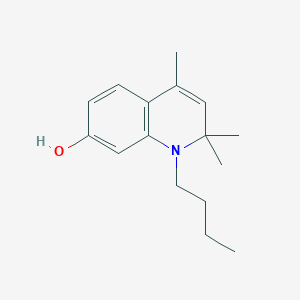
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is a chemical compound known for its unique structure and properties. It belongs to the class of dihydroquinolines, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a butyl group, three methyl groups, and a hydroxyl group attached to a dihydroquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol typically involves the condensation of aniline with acetone in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The use of metal-modified catalysts, such as zinc, tin, or copper-exchanged tungstophosphoric acid supported on γ-Al2O3, has been reported to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that minimize the use of harmful solvents and drastic reaction conditions. The use of heterogeneous catalytic condensation methods is preferred to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant applications in pharmaceuticals and industrial processes .
Scientific Research Applications
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol involves its interaction with molecular targets such as free radicals and reactive oxygen species. The compound exerts its effects by scavenging these reactive species, thereby preventing oxidative damage to cells and tissues. The pathways involved include the inhibition of lipid peroxidation and the stabilization of cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Known for its use as a plasticizer in the fabrication of highly plasticized polyvinyl chloride.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another dihydroquinoline derivative with similar antioxidant properties.
Uniqueness
1-Butyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is unique due to its specific structural features, such as the butyl group and the hydroxyl group on the dihydroquinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
CAS No. |
922144-43-2 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
1-butyl-2,2,4-trimethylquinolin-7-ol |
InChI |
InChI=1S/C16H23NO/c1-5-6-9-17-15-10-13(18)7-8-14(15)12(2)11-16(17,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3 |
InChI Key |
TULAMVSPDRWJJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



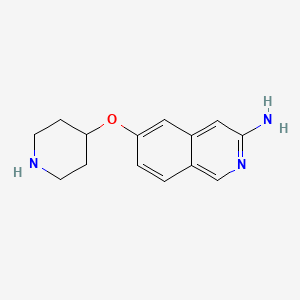

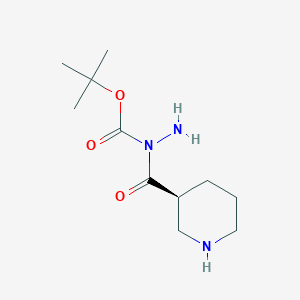
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)



